molecular formula C7H9NO B13220233 1-(Pyrrolidin-3-yl)prop-2-yn-1-one

1-(Pyrrolidin-3-yl)prop-2-yn-1-one

Cat. No.: B13220233
M. Wt: 123.15 g/mol
InChI Key: KOUIVNIRCXIWEU-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-3-yl)prop-2-yn-1-one is a chemical compound with a unique structure that includes a pyrrolidine ring attached to a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidin-3-yl)prop-2-yn-1-one typically involves the reaction of pyrrolidine with propargyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrrolidin-3-yl)prop-2-yn-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which 1-(Pyrrolidin-3-yl)prop-2-yn-1-one exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(Pyrrolidin-3-yl)prop-2-yn-1-one is unique due to its combination of a pyrrolidine ring and a propynyl group, which imparts distinct reactivity and potential for diverse applications. This structural uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industry .

Properties

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

1-pyrrolidin-3-ylprop-2-yn-1-one

InChI

InChI=1S/C7H9NO/c1-2-7(9)6-3-4-8-5-6/h1,6,8H,3-5H2

InChI Key

KOUIVNIRCXIWEU-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)C1CCNC1

Origin of Product

United States

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